

# A Comparative Analysis of the Neuroprotective Efficacy of Citalopram Oxalate and Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of two widely prescribed selective serotonin reuptake inhibitors (SSRIs), **Citalopram oxalate** and Fluoxetine. By synthesizing data from preclinical and clinical studies, this document aims to offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

# At a Glance: Key Comparative Findings

Both Citalopram and Fluoxetine have demonstrated neuroprotective properties beyond their antidepressant effects, particularly in the context of ischemic stroke. Clinical evidence suggests comparable efficacy in improving motor recovery post-stroke. However, preclinical studies reveal distinct mechanisms of action at the cellular and molecular levels, indicating potential differences in their broader neuroprotective profiles.

# **Quantitative Data Summary**

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the neuroprotective effects of Citalopram and Fluoxetine.

## Table 1: Clinical Efficacy in Post-Stroke Motor Recovery



| Study                             | Drug<br>Regimen                | Primary<br>Outcome<br>Measure                                      | Citalopra<br>m Group                  | Fluoxetin<br>e Group                                | Placebo<br>Group                     | Key<br>Findings                                                                                                                                      |
|-----------------------------------|--------------------------------|--------------------------------------------------------------------|---------------------------------------|-----------------------------------------------------|--------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|
| Asadollahi<br>et al.<br>(2018)[1] | 20 mg/day<br>for 90 days       | Change in<br>Fugl-Meyer<br>Motor<br>Scale<br>(FMMS)<br>score       | Initial:<br>17.07,<br>Final:<br>50.89 | Initial:<br>20.08,<br>Final:<br>52.42               | Initial: 18.2,<br>Final:<br>27.96    | Both drugs significantl y improved motor recovery compared to placebo (P = 0.001), with no significant difference between them.                      |
| Saadat et<br>al. (2025)<br>[2]    | 10-20<br>mg/day for<br>90 days | Change in National Institutes of Health Stroke Scale (NIHSS) score | Significant<br>decrease<br>(P=0.018)  | Greatest reduction among the three groups (P=0.018) | Significant<br>decrease<br>(P=0.018) | Fluoxetine showed the greatest reduction in NIHSS score. Citalopram was more effective in improving lower limb motor function at one and two months. |



| Neurology Letters (2024)[3]  20 mg/day Fugl-Meyer for 90 days score | Significant<br>r<br>improveme<br>nt | Highest<br>average<br>motor<br>function<br>score | Lowest<br>average<br>motor<br>function<br>score | Both drugs restored motor function and may provide sustained recovery after stroke.[3] |
|---------------------------------------------------------------------|-------------------------------------|--------------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------|
|---------------------------------------------------------------------|-------------------------------------|--------------------------------------------------|-------------------------------------------------|----------------------------------------------------------------------------------------|

Table 2: Preclinical Efficacy in Ischemic Stroke Models (Infarct Volume Reduction)



| Study                             | Animal<br>Model         | Drug<br>Regimen                                           | Citalopram-<br>induced<br>Infarct<br>Volume<br>Reduction | Fluoxetine-<br>induced<br>Infarct<br>Volume<br>Reduction                 | Control<br>Group<br>(Infarct<br>Volume) |
|-----------------------------------|-------------------------|-----------------------------------------------------------|----------------------------------------------------------|--------------------------------------------------------------------------|-----------------------------------------|
| Gupta et al.<br>(2018)            | Male Wistar rats (MCAO) | 4 mg/kg (Pre-<br>and Post-<br>treatment)                  | Significant reduction                                    | Not Assessed                                                             | 18.5 ± 3.0%                             |
| Lim et al.<br>(2009)[4]           | Rat (MCAO)              | 10 mg/kg (IV<br>at 30 min, 3<br>hr, or 6 hr<br>post-MCAO) | Not Assessed                                             | Reduced to 21.2±6.7%, 14.5±3.0%, and 22.8±2.9% of control, respectively  | Not specified                           |
| Fluoxetine<br>Study (2020)<br>[5] | Rat (tMCAO)             | Not specified                                             | Not Assessed                                             | No difference<br>at 1 week,<br>attenuated<br>brain atrophy<br>at 4 weeks | Not specified                           |
| Fluoxetine<br>Study (2019)<br>[6] | Rat (MCAO)              | Not specified                                             | Not Assessed                                             | Significant reduction                                                    | Not specified                           |

**Table 3: Effects on Apoptosis and Oxidative Stress Markers (Preclinical)** 



| Marker                           | Citalopram                                      | Fluoxetine                    | Experimental<br>Model                                  | Key Findings                                                                                                    |
|----------------------------------|-------------------------------------------------|-------------------------------|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Apoptosis                        |                                                 |                               |                                                        |                                                                                                                 |
| Caspase-3                        | Reduced expression                              | Reduced expression            | Rat model of cerebral ischemia-reperfusion[6]          | Fluoxetine inhibits ERS-mediated neuron apoptosis.                                                              |
| Bax/Bcl-2 ratio                  | Not specified                                   | Reduced Bax expression        | Rat model of chronic unpredictable mild stress[7]      | Ki20227, a CSF1R inhibitor, aggravated apoptosis, suggesting a role for microglial survival in neuroprotection. |
| Oxidative Stress                 |                                                 |                               |                                                        |                                                                                                                 |
| Superoxide<br>Dismutase<br>(SOD) | Increased activity[8]                           | Increased activity[8][9]      | Rat<br>pheochromocyto<br>ma (PC12)<br>cells[9]         | Both drugs show<br>antioxidant<br>effects.                                                                      |
| Malondialdehyde<br>(MDA)         | Reduced levels                                  | Reduced lipid peroxidation[9] | Rat brain<br>(restraint stress<br>model)[9]            | Both drugs<br>prevent oxidative<br>damage.                                                                      |
| Superoxide<br>generation         | Lowered<br>generation in fAD<br>PSEN1 cells[10] | Not specified                 | iPSC-derived<br>neurons with<br>PSEN1<br>mutations[10] | Citalopram reduces oxidative stress in a model of Alzheimer's disease.                                          |
| iNOS and Nox2                    | Not specified                                   | Prevented overexpression      | Mouse model of<br>Alzheimer's<br>disease[11]           | Fluoxetine prevents oxidative stress phenomena.                                                                 |



# **Experimental Protocols Middle Cerebral Artery Occlusion (MCAO) Model in Rats**

The MCAO model is a widely used preclinical model to simulate ischemic stroke.

- Animal Preparation: Adult male rats (e.g., Wistar or Sprague-Dawley) weighing 250-300g are typically used. Animals are anesthetized, often with isoflurane or a combination of ketamine and xylazine.[12]
- Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and a nylon monofilament (e.g., 4-0) with a blunted tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[12]
- Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce transient focal ischemia. For reperfusion, the filament is withdrawn.[13]
- Outcome Assessment:
  - Infarct Volume: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, which is then quantified using image analysis software.[14]
  - Neurological Deficit Scoring: A neurological deficit score is often used to assess functional outcome.
  - Molecular Analysis: Brain tissue from the ischemic penumbra is collected for analysis of apoptosis markers (e.g., TUNEL staining, Western blot for caspases) and oxidative stress markers (e.g., assays for SOD, MDA).

## In Vitro Oxygen-Glucose Deprivation (OGD) Model

The OGD model mimics ischemic conditions in a cell culture setting.

 Cell Culture: Primary neurons or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured in appropriate media.



- OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1-4 hours).[15][16][17][18][19]
- Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified duration (e.g., 24 hours).[16][18]
- Assessment of Neuroprotection:
  - Cell Viability: Assessed using methods like the MTT assay or LDH release assay.
  - Apoptosis: Measured by techniques such as Annexin V/Propidium Iodide staining and flow cytometry or TUNEL assay.
  - Oxidative Stress: Evaluated by measuring reactive oxygen species (ROS) production (e.g., using DCFDA) and levels of antioxidant enzymes.

### **Neurite Outgrowth Assay**

This assay assesses the ability of compounds to promote or inhibit the growth of neurites, an indicator of neuronal health and plasticity.[20][21][22][23][24]

- Cell Plating: Neuronal cells are plated in multi-well plates.
- Compound Treatment: Cells are treated with different concentrations of Citalopram,
   Fluoxetine, or a vehicle control.
- Immunostaining: After a set incubation period, cells are fixed and stained for neuronal markers like β-III tubulin or MAP2, and a nuclear counterstain like DAPI.[21]
- Image Acquisition and Analysis: Images are captured using a high-content imaging system.
   Automated image analysis software is used to quantify parameters such as the number of neurites per cell, total neurite length, and number of branch points.[22]

# **Signaling Pathways and Mechanisms of Action**



The neuroprotective effects of Citalopram and Fluoxetine are mediated by a variety of signaling pathways. While both are SSRIs, their downstream effects appear to diverge in some aspects.

# **Citalopram's Neuroprotective Signaling**

Citalopram's neuroprotective effects have been linked to the modulation of inflammatory responses and enhancement of neurotrophic factor signaling.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The efficacy comparison of citalopram, fluoxetine, and placebo on motor recovery after ischemic stroke: a double-blind placebo-controlled randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cjns.gums.ac.ir [cjns.gums.ac.ir]
- 3. neurologyletters.com [neurologyletters.com]
- 4. Fluoxetine affords robust neuroprotection in the postischemic brain via its antiinflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of fluoxetine on HIF-1α- Netrin/VEGF cascade, angiogenesis and neuroprotection in a rat model of transient middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine mitigating late-stage cognition and neurobehavior impairment induced by cerebral ischemia reperfusion injury through inhibiting ERS-mediated neurons apoptosis in the hippocampus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ki20227 aggravates apoptosis, inflammatory response, and oxidative stress after focal cerebral ischemia injury PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Preclinical and Clinical Evidence of Antioxidant Effects of Antidepressant Agents: Implications for the Pathophysiology of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of citalopram treatment on amyloid-β precursor protein processing and oxidative stress in human hNSC-derived neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant Activity of Fluoxetine and Vortioxetine in a Non-Transgenic Animal Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective mechanisms of erythropoietin in a rat str... [degruyterbrill.com]



- 14. tandfonline.com [tandfonline.com]
- 15. yenepoya.res.in [yenepoya.res.in]
- 16. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 20. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
- 21. criver.com [criver.com]
- 22. scantox.com [scantox.com]
- 23. A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro test Neurite outgrowth evaluation on rat primary neuronal culture NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Neuroprotective Efficacy of Citalopram Oxalate and Fluoxetine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15125297#comparing-the-neuroprotective-efficacy-of-citalopram-oxalate-and-fluoxetine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com